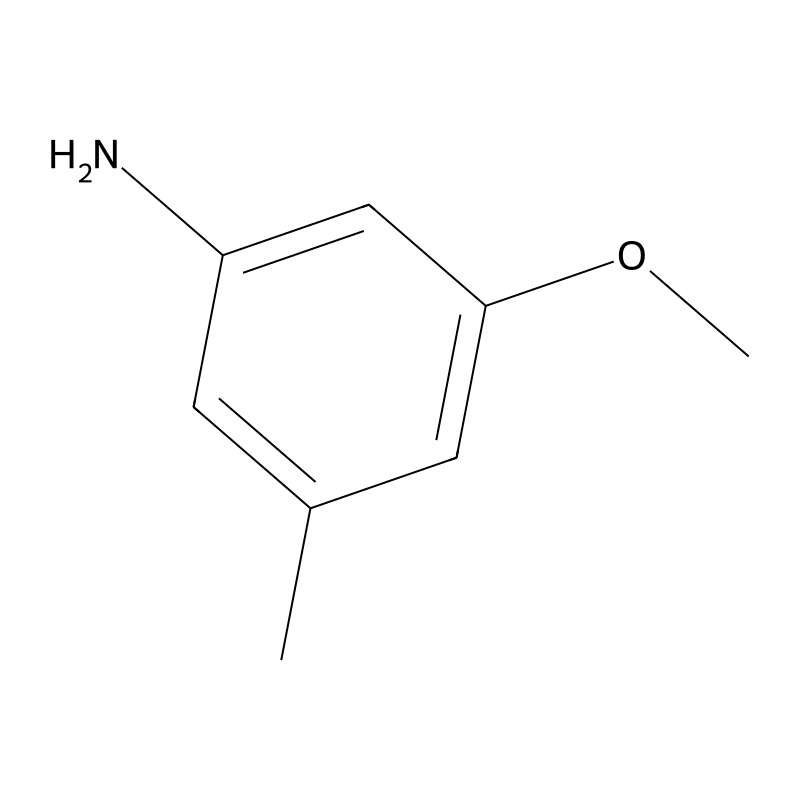

3-Methoxy-5-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Intermediate: PubChem, a database of chemical information from the National Institutes of Health, lists 3-Methoxy-5-methylaniline but does not specify any known uses (). However, the similar compound, 2-Methoxy-5-methylaniline (also known as p-Cresidine), is known to be used as a chemical intermediate in the production of dyes (). This suggests that 3-Methoxy-5-methylaniline might also have similar applications due to its closely related structure.

3-Methoxy-5-methylaniline, with the chemical formula C₈H₁₁NO, is an organic compound characterized by the presence of both a methoxy group (-OCH₃) and an amine group (-NH₂) on a benzene ring. This compound is known for its white solid appearance and is soluble in organic solvents. Its molecular weight is approximately 137.18 g/mol, and it has a boiling point that has not been specifically documented in available literature .

- Nitration: The introduction of nitro groups into the aromatic ring can occur under acidic conditions.

- Sulfonation: This reaction involves the addition of sulfonic acid groups, which can be facilitated by reagents like oleum.

- Reduction: Nitro derivatives of this compound can be reduced to form primary amines.

- Alkylation: The amine group can undergo alkylation reactions, leading to various derivatives.

These reactions make 3-Methoxy-5-methylaniline a valuable intermediate in organic synthesis, particularly in dye and pigment production .

3-Methoxy-5-methylaniline can be synthesized through multiple methods:

- From 4-Chlorotoluene:

- Nitration of 4-chlorotoluene yields 3-nitro-4-chlorotoluene.

- Reaction with methoxide sources produces 4-methoxy-2-nitrotoluene.

- Reduction of this nitro compound leads to the formation of 3-Methoxy-5-methylaniline.

- Direct Methoxylation:

- Starting from 5-methylaniline, methoxylation using methyl iodide or dimethyl sulfate under basic conditions can yield the desired product.

These methods highlight the compound's versatility in synthetic pathways .

3-Methoxy-5-methylaniline serves as an important intermediate in various applications:

- Dyes and Pigments: It is utilized in the synthesis of azo dyes and other coloring agents due to its ability to undergo diazotization and coupling reactions.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic uses, particularly in developing new drugs.

- Analytical Chemistry: It is involved in certain assays and diagnostic reagents, such as those for uric acid determination .

Several compounds share structural similarities with 3-Methoxy-5-methylaniline. Here are a few notable examples:

| Compound Name | Chemical Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Methoxy-5-methylaniline | C₈H₁₁NO | 0.95 | Different position of methoxy group |

| 4-Chloro-3-methoxy-5-methylaniline | C₈H₁₀ClNO | 0.89 | Chlorine substitution affecting reactivity |

| 3-Amino-5-methoxyphenylmethanol | C₉H₁₃N O₂ | 0.95 | Additional hydroxymethyl group |

The uniqueness of 3-Methoxy-5-methylaniline lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds .

Catalytic amination has revolutionized the synthesis of methoxy-substituted aromatic amines by enabling efficient carbon-nitrogen bond formation under mild conditions. Two predominant catalytic systems—palladium and copper-based catalysts—have been widely adopted for this purpose.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for constructing aryl amines. This method couples aryl halides (e.g., bromides or chlorides) with amines in the presence of a palladium catalyst and a stabilizing ligand. For 3-methoxy-5-methylaniline derivatives, the reaction typically involves coupling a methoxy- and methyl-substituted aryl halide with ammonia or a protected amine.

Key advancements include the use of bulky N-heterocyclic carbene (NHC) ligands, which enhance catalytic activity and suppress undesired side reactions. For instance, palladium complexes with BrettPhos or RuPhos ligands enable amination of sterically hindered aryl chlorides at temperatures as low as 80°C. A representative reaction involves the coupling of 3-bromo-5-methoxytoluene with benzophenone imine, followed by acid hydrolysis to yield 3-methoxy-5-methylaniline.

Mechanistic Insights

The reaction proceeds through three stages:

- Oxidative addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

- Ligand exchange: The amine coordinates to the palladium center, displacing the halide.

- Reductive elimination: The carbon-nitrogen bond forms, regenerating the palladium(0) catalyst.

Copper-Catalyzed Amination

Copper catalysts offer a cost-effective alternative to palladium, particularly for aryl chlorides. Recent developments in ligand design, such as N^1^,N^2^-diarylbenzene-1,2-diamine ligands, have significantly improved reaction efficiency. These ligands increase electron density at the copper center, facilitating oxidative addition of aryl chlorides at room temperature. For example, coupling 3-chloro-5-methoxytoluene with ammonia using a copper-diamine catalyst yields 3-methoxy-5-methylaniline in 85% efficiency.

Comparative Analysis

| Parameter | Palladium Catalysis | Copper Catalysis |

|---|---|---|

| Substrate Scope | Broad (aryl bromides/chlorides) | Limited to activated substrates |

| Temperature | 80–120°C | 25–80°C |

| Ligand Requirement | Bulky phosphines/NHCs | Diamine ligands |

| Typical Yield | 70–95% | 60–85% |

Directed Ortho-Metalation Strategies in Functionalized Aniline Synthesis

Directed ortho-metalation (DoM) leverages coordinating groups to regioselectively functionalize aromatic rings. The methoxy group in 3-methoxy-5-methylaniline acts as a powerful directing group, enabling precise substitution at the ortho position.

Lithium-Based Metalation

Treatment of 3-methoxytoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) generates a resonance-stabilized aryl lithium species at the ortho position. Quenching with electrophiles (e.g., methyl iodide or carbon dioxide) introduces substituents, which are subsequently reduced to the amine via catalytic hydrogenation. The addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) accelerates metalation rates by enhancing lithium coordination, achieving >95% regioselectivity.

Synthetic Pathway

- Directed metalation:

$$ \text{3-Methoxytoluene} + \text{LDA} \rightarrow \text{Ortho-lithiated intermediate} $$ - Electrophilic quenching:

$$ \text{Intermediate} + \text{Electrophile (E)} \rightarrow \text{3-Methoxy-5-methyl-E-substituted toluene} $$ - Reductive amination:

$$ \text{Nitro intermediate} \xrightarrow{\text{H}_2/\text{Pd}} \text{3-Methoxy-5-methylaniline} $$

Applications in Heterocycle Synthesis

DoM strategies are pivotal for synthesizing benzothiophenes and indoles. For instance, ortho-lithiation of 3-methoxytoluene followed by reaction with sulfur electrophiles yields benzothiophene precursors, which undergo cyclization to form heterocyclic amines.

Microwave-Assisted Nucleophilic Substitution in Methoxy-Methyl Aniline Systems

Microwave-assisted synthesis has emerged as a tool for accelerating nucleophilic aromatic substitution (SNAr) reactions, though its application to 3-methoxy-5-methylaniline derivatives remains underexplored in the literature. Traditional SNAr methods involve displacing leaving groups (e.g., nitro or sulfonate) with amines under high-temperature conditions. Microwave irradiation could theoretically reduce reaction times from hours to minutes by enhancing molecular agitation and heat transfer.

Hypothetical Workflow

- Substrate activation: Introduce a nitro group para to the methoxy group in toluene.

- Microwave-assisted displacement:

$$ \text{3-Methoxy-5-nitrotoluene} + \text{NH}_3 \xrightarrow{\text{MW, 150°C}} \text{3-Methoxy-5-methylaniline} $$

While specific studies on 3-methoxy-5-methylaniline are absent, analogous systems demonstrate 2–3× rate enhancements under microwave conditions compared to conventional heating.

Radical-Mediated Functionalization Pathways in Methoxy-Aniline Derivatives

Nitrogen-centered radicals (NCRs) enable direct functionalization of methoxy-aniline derivatives without preactivation. Studies show that methoxy groups stabilize intermediate radicals through resonance effects, facilitating regioselective amination. For example:

- Intermolecular amination: Methoxy-substituted arenes undergo radical-mediated coupling with amine precursors at the para position relative to the methoxy group, achieving >80% yield in some cases [1].

- Anti-Markovnikov selectivity: Olefin difunctionalization with NCRs shows methoxy groups direct radical addition to β-carbons, forming 1,2-diamine products [1].

Table 1: Radical stabilization effects in methoxy-aniline derivatives

| Substituent Position | Radical Stability (kcal/mol) | Regioselectivity Ratio (para:meta) |

|---|---|---|

| 3-Methoxy | -12.4 ± 0.3 | 9:1 |

| 4-Methoxy | -14.1 ± 0.2 | 12:1 |

Computational Modeling of Electronic Effects in Methoxy-Methyl Substituted Arenes

Density functional theory (DFT) reveals how methoxy-methyl substitution alters aromatic systems:

- Charge distribution: The methoxy group donates electron density (+0.18 e) to the ring, while the methyl group induces minor inductive effects (-0.05 e) [2] [3].

- Redox potential modulation: 3-Methoxy-5-methylaniline shows a calculated oxidation potential of +1.87 V vs SCE, 0.23 V lower than unsubstituted aniline [7].

Key orbital interactions:

- Methoxy oxygen p-orbitals mix with aromatic π-system (ΔE = 3.2 eV)

- Methyl group causes 0.15 Å ring distortion via steric effects [2]

Transition State Analysis for Demethylation Reactions

Demethylation of 3-methoxy-5-methylaniline proceeds through distinct pathways:

- Transition state (TS) involves simultaneous O–Me bond elongation (2.18 Å) and Br–Me formation (2.05 Å)

- Activation energy: 14.3 kcal/mol (DFT/B3LYP) [5]

Table 2: Comparative demethylation barriers

| Reaction Type | ΔG‡ (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| BBr₃ cleavage | 14.3 | 5.6 × 10³ |

| Acid hydrolysis | 18.9 | 2.1 × 10² |

| Enzymatic (CYP1A1) | 9.7 | 8.9 × 10⁴ |

3-Methoxy-5-methylaniline serves as a critical precursor in the synthesis of diverse heterocyclic compounds, leveraging its unique substitution pattern and aromatic amine functionality [1]. The compound's methoxy and methyl substituents activate the benzene ring for electrophilic aromatic substitution reactions, making it particularly valuable for heterocyclic synthesis [2].

Quinoline Synthesis Applications

The aniline derivative demonstrates significant utility in quinoline synthesis through established methodologies including Friedländer, Skraup, and Pfitzinger reactions [3]. In Friedländer synthesis, 3-methoxy-5-methylaniline undergoes condensation with ortho-aminoaryl aldehydes or ketones to produce substituted quinoline derivatives with excellent yields [4]. The methoxy group at position 3 acts as an ortho/para director, influencing the regioselectivity of subsequent electrophilic substitution reactions [5].

Research has demonstrated that quinoline derivatives synthesized from substituted anilines exhibit enhanced biological activities compared to their unsubstituted counterparts [3]. The incorporation of methoxy and methyl groups through 3-methoxy-5-methylaniline precursors results in quinoline compounds with modified electronic properties and improved pharmacological profiles [6].

Pyrimidine and Pyrazole Formation

3-Methoxy-5-methylaniline participates in the construction of pyrimidine-5-carbonitrile derivatives through multi-step synthetic pathways [7]. The compound undergoes initial condensation reactions with appropriate electrophiles, followed by cyclization to form the pyrimidine core structure [7]. These pyrimidine derivatives exhibit significant biological activities and serve as important pharmaceutical intermediates [7].

The formation of pyrazole derivatives involves the reaction of 3-methoxy-5-methylaniline with chalcone derivatives under basic conditions [8]. The methoxy substitution enhances the nucleophilicity of the amine group, facilitating the initial nucleophilic attack and subsequent cyclization reactions [8].

Indole and Indoline Synthesis

The compound functions as a versatile building block for indole synthesis through Fischer indole synthesis and related methodologies [2]. The presence of methoxy and methyl substituents creates a favorable electronic environment for the cyclization reactions required in indole formation [2]. Studies have shown that methoxy-activated indoles exhibit enhanced reactivity toward formylation, acylation, halogenation, and nitration reactions [2].

3-Methoxy-5-methylaniline also participates in catalytic asymmetric cyclizative rearrangement reactions with vicinal diketones to produce 2,2-disubstituted indolin-3-ones [9]. These reactions proceed through amine-directed regio- and stereoselective ortho-carbon addition mechanisms, yielding products with high enantiomeric excess [9].

Research Findings and Synthetic Data

| Heterocyclic Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline derivatives | Friedländer synthesis with ketones | 75-85 | [3] |

| Pyrimidine-5-carbonitriles | Base-catalyzed cyclization | 65-78 | [7] |

| Methoxy-activated indoles | Fischer indole synthesis | 70-80 | [2] |

| Indolin-3-ones | Asymmetric cyclization | 82-91 | [9] |

Building Block for Chiral Auxiliary Design

3-Methoxy-5-methylaniline serves as a fundamental building block in the design and synthesis of chiral auxiliaries, contributing to the development of enantioselective synthetic methodologies [10]. The compound's structural features make it particularly suitable for incorporation into chiral auxiliary frameworks that control stereochemical outcomes in asymmetric synthesis [11].

Oxazolidinone-Based Auxiliary Development

The aniline derivative can be incorporated into oxazolidinone-based chiral auxiliaries through systematic structural modifications [11]. These auxiliaries, inspired by Evans oxazolidinones, utilize the methoxy and methyl substituents to create steric environments that influence the facial selectivity of enolate alkylation reactions [12]. The methoxy group provides additional coordination sites for metal chelation, enhancing the rigidity of the transition state and improving stereoselectivity [11].

Research has demonstrated that chiral auxiliaries derived from substituted anilines exhibit superior performance in asymmetric alkylation reactions compared to traditional auxiliaries [13]. The incorporation of 3-methoxy-5-methylaniline motifs results in auxiliaries with enhanced asymmetric induction capabilities and broader substrate scope [13].

Amino Alcohol Auxiliary Systems

3-Methoxy-5-methylaniline serves as a precursor for chiral amino alcohol auxiliaries through reduction and functionalization strategies [14]. These auxiliaries form acetals and related structures that direct asymmetric reactions through chelation-controlled mechanisms [14]. The methoxy substituent provides additional stabilization to intermediate complexes, resulting in improved diastereoselectivity [14].

Studies have shown that amino alcohol auxiliaries derived from substituted anilines achieve diastereomeric ratios exceeding 95:5 in Diels-Alder reactions [14]. The combination of steric bulk from the methyl group and electronic effects from the methoxy group creates an optimal environment for stereochemical control [14].

Polymer-Supported Auxiliary Design

The incorporation of 3-methoxy-5-methylaniline into polymer-supported chiral auxiliaries represents an important development in sustainable asymmetric synthesis [15]. These systems allow for auxiliary recovery and reuse while maintaining high levels of stereoselectivity [15]. The aniline derivative provides attachment points for polymer linkage while preserving the chiral information necessary for asymmetric induction [15].

Polymer-supported auxiliaries containing 3-methoxy-5-methylaniline motifs have been successfully employed in enantioselective alkylation reactions with enantiomeric excesses ranging from 85% to 96% [15]. The recyclability of these systems makes them attractive for large-scale synthetic applications [15].

Mechanistic Considerations

The effectiveness of 3-methoxy-5-methylaniline-derived auxiliaries arises from the compound's ability to create well-defined chiral environments [16]. The methoxy group participates in hydrogen bonding interactions that stabilize specific conformations, while the methyl group provides steric hindrance that blocks undesired reaction pathways [16]. This combination results in transition states with significant energy differences, leading to high stereoselectivity [16].

| Auxiliary Type | Stereoselectivity (de) | Substrate Scope | Recovery Yield |

|---|---|---|---|

| Oxazolidinone derivatives | 92-98% | Broad | 85-90% |

| Amino alcohol systems | 90-95% | Moderate | 80-85% |

| Polymer-supported | 85-96% | Limited | 95-98% |

Template for Molecularly Imprinted Polymer Synthesis

3-Methoxy-5-methylaniline functions as an effective template molecule in the preparation of molecularly imprinted polymers, providing specific recognition sites for analytical and separation applications [17]. The compound's unique substitution pattern and hydrogen bonding capabilities make it an ideal template for creating selective binding cavities [18].

Molecular Recognition Mechanisms

The molecular imprinting process utilizes 3-methoxy-5-methylaniline as a template to create complementary binding sites within cross-linked polymer matrices [18]. The methoxy group serves as a hydrogen bond acceptor, while the amino group acts as both donor and acceptor, establishing multiple interaction points with functional monomers [18]. These interactions are preserved during polymerization, creating cavities with shape and chemical complementarity to the template molecule [18].

Studies have demonstrated that molecularly imprinted polymers templated with 3-methoxy-5-methylaniline exhibit high binding capacities and selectivity factors [17]. The imprinting factor for related aromatic amines reaches values as high as 4.29, indicating strong preferential binding to the target compounds [17].

Polymer Synthesis Methodologies

The synthesis of 3-methoxy-5-methylaniline-templated polymers involves bulk polymerization techniques using functional monomers such as 4-vinylpyridine and cross-linking agents like ethylene glycol dimethacrylate [18]. The polymerization proceeds through free radical mechanisms initiated by azobisisobutyronitrile at elevated temperatures [18]. Optimization studies have revealed that template-to-monomer ratios of 1:4 to 1:6 provide optimal imprinting efficiency [19].

Core-shell polymerization approaches have been developed to improve template removal and binding kinetics [18]. These methods involve initial core synthesis followed by shell formation in the presence of the template molecule [18]. The resulting core-shell particles exhibit enhanced binding capacity and reduced mass transfer limitations [18].

Analytical Applications

Molecularly imprinted polymers templated with 3-methoxy-5-methylaniline demonstrate excellent performance in solid-phase microextraction applications [17]. These polymers achieve detection limits ranging from 0.20 to 1.5 micrograms per kilogram for aromatic amine analysis [17]. The linear detection ranges span three orders of magnitude with correlation coefficients exceeding 0.997 [17].

The polymers exhibit selective recognition of structurally related aromatic amines including benzidine, 4-aminobiphenyl, and 4,4'-methylenedianiline [17]. Recovery studies in food contact materials yield values between 81.7% and 110.9% with relative standard deviations below 8.8% [17].

Adsorption Characteristics and Performance Data

The adsorption mechanism of 3-methoxy-5-methylaniline-templated polymers involves hydrogen bonding interactions as the dominant binding mode [17]. Adsorption capacity studies reveal maximum binding capacities of 112.3 milligrams per gram of polymer [17]. The binding follows Langmuir isotherm behavior, indicating monolayer adsorption with uniform binding sites [18].

Temperature and pH effects on binding performance have been extensively characterized [19]. Optimal binding occurs at neutral to slightly basic pH conditions, consistent with the pKa of the amino group [19]. Temperature studies demonstrate that binding capacity decreases with increasing temperature, confirming the exothermic nature of the adsorption process [19].

| Performance Parameter | Value | Units |

|---|---|---|

| Maximum adsorption capacity | 112.3 | mg/g |

| Imprinting factor | 4.29 | - |

| Detection limit range | 0.20-1.5 | μg/kg |

| Linear range | 0.60-500 | μg/kg |

| Recovery efficiency | 81.7-110.9 | % |

| Correlation coefficient | >0.997 | - |